Antipyrine, 4-(9H-purin-6-ylamino)-
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Overview
Description
Antipyrine, 4-(9H-purin-6-ylamino)- is a chemical compound with the molecular formula C16-H15-N7-O and a molecular weight of 321.38 g/mol . This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of Antipyrine, 4-(9H-purin-6-ylamino)- typically involves the coupling of purine analogs with other chemical entities. One common method includes the removal of acetyl groups from an acetylated ribofuranose-purine derivative using sodium methoxide (NaOMe) . Industrial production methods may vary, but they generally follow similar synthetic routes to ensure the purity and yield of the compound.
Chemical Reactions Analysis
Antipyrine, 4-(9H-purin-6-ylamino)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the compound can form different derivatives when reacted with various nucleophiles .
Scientific Research Applications
Antipyrine, 4-(9H-purin-6-ylamino)- has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it has been studied for its potential anticancer properties, particularly in colon cancer cells . In medicine, it is used as an antipyretic and analgesic agent . Additionally, the compound has been evaluated as a corrosion inhibitor for steel materials .
Mechanism of Action
The mechanism of action of Antipyrine, 4-(9H-purin-6-ylamino)- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to interact with human ecto-5’-nucleotidase (CD73), which plays a role in various physiological processes . The compound’s effects are mediated through its ability to modulate enzyme activity and influence cellular signaling pathways.
Comparison with Similar Compounds
Antipyrine, 4-(9H-purin-6-ylamino)- can be compared with other purine derivatives, such as 4-(6-cyclohexylmethoxy-9H-purin-2-ylamino)-benzamide While both compounds share a purine core structure, they differ in their substituents and specific applications
Properties
CAS No. |
52972-57-3 |
---|---|
Molecular Formula |
C16H15N7O |
Molecular Weight |
321.34 g/mol |
IUPAC Name |
1,5-dimethyl-2-phenyl-4-(7H-purin-6-ylamino)pyrazol-3-one |
InChI |
InChI=1S/C16H15N7O/c1-10-12(21-15-13-14(18-8-17-13)19-9-20-15)16(24)23(22(10)2)11-6-4-3-5-7-11/h3-9H,1-2H3,(H2,17,18,19,20,21) |
InChI Key |
WIABVEKXPPUCOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC3=NC=NC4=C3NC=N4 |
Origin of Product |
United States |
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